

SDZ281-977: A Technical Guide on its Application in Cancer Cell Lines

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Compound of Interest

Compound Name: SDZ281-977

Cat. No.: B1680939

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Abstract

SDZ281-977, a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Lavendustin A, has demonstrated potent antiproliferative activities in various cancer cell lines.[1][2][3][4] Contrary to its structural origins, the primary mechanism of action for **SDZ281-977** is not the inhibition of EGFR tyrosine kinase.[2] Instead, it functions as an antimitotic agent, inducing cell cycle arrest in mitosis.[2][5] This technical guide provides a comprehensive overview of the available data on **SDZ281-977**, including its effects on cancer cell lines, proposed signaling pathways, and detailed experimental protocols for its in vitro evaluation.

Quantitative Data Summary

SDZ281-977 has shown efficacy in inhibiting the growth of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for specific cell lines are summarized in the table below.

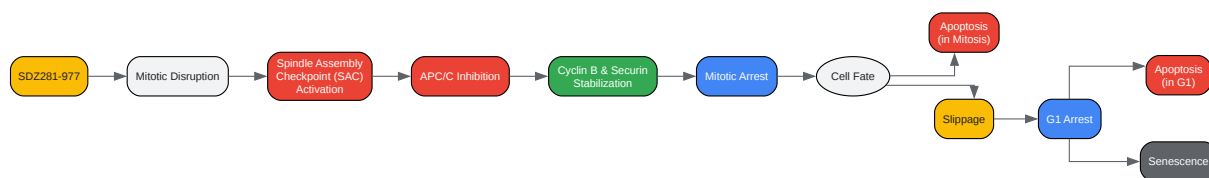
Cell Line	Cancer Type	IC50 (μM)	Reference
A431	Vulvar Carcinoma	0.21	[1][3]
MIA PaCa-2	Pancreatic Tumor	0.29	[1][3]
MDA-MB-231	Breast Carcinoma	0.43	[1][3]

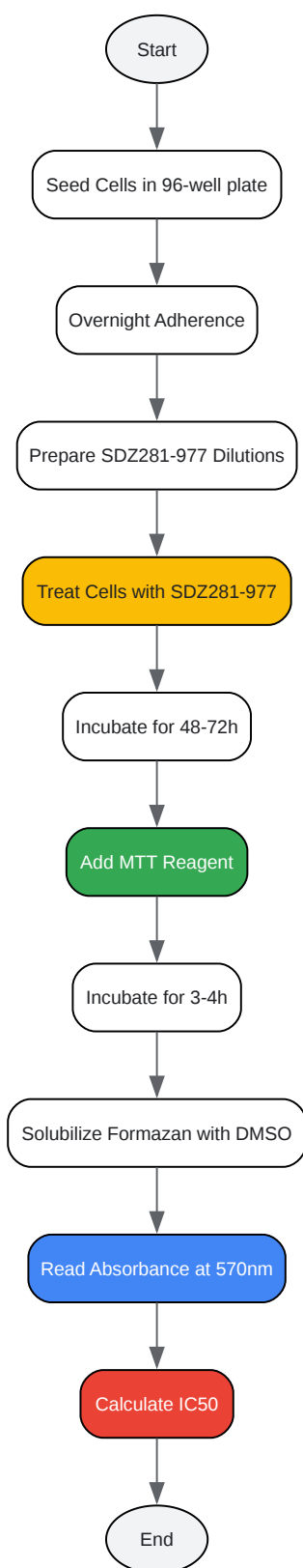
Mechanism of Action and Signaling Pathways

SDZ281-977's primary mechanism of action is the induction of mitotic arrest.[2][5] While its direct molecular target is not yet fully elucidated, its effect is a disruption of the normal cell cycle progression, leading to an accumulation of cells in the M-phase. This antimitotic activity is noteworthy as it is independent of EGFR tyrosine kinase inhibition, a departure from its parent compound, Lavendustin A.[2] A key advantage of **SDZ281-977** is its effectiveness in multidrug-resistant tumor cells, suggesting it may bypass common resistance mechanisms.[2]

The process of mitotic arrest, as induced by agents like **SDZ281-977**, typically involves the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. When the SAC is activated due to mitotic disruption, it inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase. This inhibition prevents the degradation of critical proteins like Cyclin B and Securin, leading to a halt in the cell cycle. Prolonged mitotic arrest can ultimately lead to one of several cell fates: apoptosis during mitosis, slippage into the G1 phase followed by apoptosis, or cellular senescence.

Proposed Signaling Pathway for SDZ281-977-Induced Mitotic Arrest





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